molecular formula C7H5BrN2O3 B567452 N-(3-Bromo-2-nitrophenyl)formamide CAS No. 1215205-92-7

N-(3-Bromo-2-nitrophenyl)formamide

Cat. No.: B567452
CAS No.: 1215205-92-7
M. Wt: 245.032
InChI Key: XWMXJFWDNJOTJI-UHFFFAOYSA-N
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Preparation Methods

N-(3-Bromo-2-nitrophenyl)formamide is typically synthesized through a multi-step process. The initial step involves the nitration of aniline to produce 3-nitroaniline. This is followed by bromination to yield 3-bromo-2-nitroaniline. Finally, the formylation of 3-bromo-2-nitroaniline with formic acid or formyl chloride produces this compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Chemical Reactions Analysis

N-(3-Bromo-2-nitrophenyl)formamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Bromo-2-nitrophenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-nitrophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

N-(3-Bromo-2-nitrophenyl)formamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-bromo-2-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMXJFWDNJOTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681484
Record name N-(3-Bromo-2-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-92-7
Record name N-(3-Bromo-2-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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